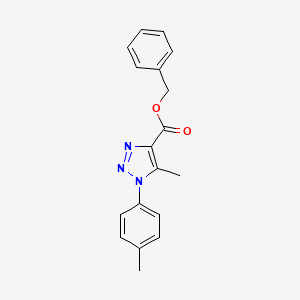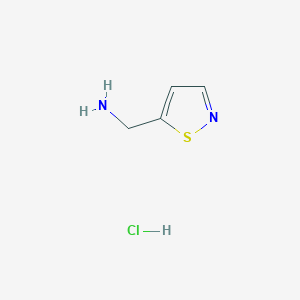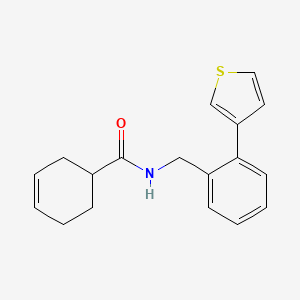
(Phenylcarbamoyl)spiropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylcarbamoyl)spiropentane is a unique organic compound characterized by a spiropentane core with a phenylcarbamoyl group attached. Spiropentane itself is a highly strained, spiro-connected cycloalkane, known for its triangular structure and significant ring strain. The addition of a phenylcarbamoyl group introduces further complexity and potential reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing spiropentane involves the reaction of 1,3-dibromopropane with zinc metal to form cyclopropane, which is then further reacted to form spiropentane . The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.
Industrial Production Methods: Industrial production of (Phenylcarbamoyl)spiropentane would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylcarbamoyl)spiropentane can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.
Substitution: The spiropentane core can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated spiropentane derivatives.
Aplicaciones Científicas De Investigación
(Phenylcarbamoyl)spiropentane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and spiro compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (Phenylcarbamoyl)spiropentane involves its interaction with molecular targets through its phenylcarbamoyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The strained spiropentane core can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways.
Comparación Con Compuestos Similares
Spiropentane: The parent compound, known for its high ring strain and unique reactivity.
Phenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures, such as phenylcarbamoylcyclopropane.
Uniqueness: (Phenylcarbamoyl)spiropentane is unique due to the combination of a highly strained spiropentane core and a reactive phenylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-phenylspiro[2.2]pentane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(10-8-12(10)6-7-12)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYLYMVRIDTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)


![5-(4-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
![3-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2620173.png)

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2620176.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)
![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)
![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2620185.png)
![methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)
